Nerolidyl diphosphate
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Overview
Description
Nerolidyl diphosphate is a polyprenyl diphosphate. It derives from a nerolidol.
Scientific Research Applications
Enzymatic Reactions and Terpene Biosynthesis
Nerolidyl diphosphate plays a crucial role in various enzymatic reactions, especially in the biosynthesis of terpenes. Research has shown that it acts as a substrate or intermediate in multiple enzymatic processes. For instance, it's involved in the conversion of farnesyl diphosphate to sesquiterpene phytoalexins in cotton plants, catalyzed by delta-cadinene synthase (Benedict et al., 2001). Another study demonstrated its role in the predicted pathway for presilphiperfolanol formation, indicating its involvement in intricate biochemical pathways (Wang & Tantillo, 2008).
Sesquiterpene Synthesis and Plant Defense
This compound is implicated in the synthesis of various sesquiterpenes. For example, it participates in the biosynthesis of botrydial in Botrytis cinerea, a compound important for fungal virulence (Wang et al., 2009). Additionally, studies on hedycaryol synthase in complex with nerolidol highlight its role in terpene cyclase mechanisms (Baer et al., 2014).
Microbial and Plant-Based Production
Research also focuses on the microbial and plant-based production of compounds related to this compound. For instance, a study explored the biosynthesis of nerol from glucose in Escherichia coli, leveraging enzymes that interact with this compound (Zong et al., 2019). Another research delved into the mechanism of 1,4-conjugate elimination reactions catalyzed by terpene synthases, which are essential for understanding the chemical processes involving this compound (Faraldos et al., 2012).
Mechanistic Insights and Cyclization Processes
Detailed insights into the mechanism of various cyclization processes involving this compound are crucial in understanding its role in natural product synthesis. For example, a study on stereochemical investigations in Cryptosporangium arvum provided valuable information on the cyclization mechanism of sesquiterpene, highlighting this compound's involvement (Rinkel & Dickschat, 2019).
Applications in Disease Treatment and Plant Protection
This compound has been explored for potential applications in disease treatment and plant protection. Research on the antileishmanial activity of the terpene nerolidol indicates its potential in developing new treatments for leishmaniasis, with this compound being a key component in the process (Arruda et al., 2005).
Properties
CAS No. |
40716-67-4 |
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Molecular Formula |
C15H28O7P2 |
Molecular Weight |
382.33 g/mol |
IUPAC Name |
phosphono [(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-6-15(5,21-24(19,20)22-23(16,17)18)12-8-11-14(4)10-7-9-13(2)3/h6,9,11H,1,7-8,10,12H2,2-5H3,(H,19,20)(H2,16,17,18)/b14-11+ |
InChI Key |
SDXCRASCLFBFND-SDNWHVSQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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